IDO1 Enzyme Inhibition Potency in Human Whole Blood versus Cellular Assay
The compound inhibits human IDO1 with an IC₅₀ of 14 nM in IFN‑γ/LPS‑induced human whole blood, measured by tryptophan/kynurenine ratio after 18 h incubation [1]. This value reflects physiological relevance as whole‑blood assays incorporate plasma protein binding and cellular uptake. In a parallel recombinant HeLa cell‑based assay under the same incubation time, the IC₅₀ shifts to 3 nM [2], demonstrating a 4.7‑fold increase in potency when serum protein binding is absent. The unsubstituted comparator 5‑(1H‑indol‑3‑yl)pentan‑1‑ol (CAS 3364‑38‑3) lacks publicly reported IDO1 inhibition data, underscoring the functional necessity of the 2,3‑dimethyl substitution for this biological activity.
IC₅₀ = 3 nM (HeLa cells)
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM (human whole blood); IC₅₀ = 3 nM (HeLa cells) |
| Comparator Or Baseline | 5‑(1H‑indol‑3‑yl)pentan‑1‑ol: no reported IDO1 inhibition data; recombinant HeLa assay comparator: same compound in cell‑free environment |
| Quantified Difference | 4.7‑fold potency increase from whole blood to cellular assay |
| Conditions | IFN‑γ/LPS‑induced human whole blood, 18 h incubation; IFN‑γ‑induced HeLa cells, 18 h incubation |
Why This Matters
Whole‑blood IC₅₀ is a more translationally relevant parameter for lead optimization in immuno‑oncology programs, making this compound a more reliable starting point than uncharacterized analogs.
- [1] BindingDB. BDBM50559677 (CHEMBL4746203): IDO1 inhibition in human whole blood. View Source
- [2] BindingDB. BDBM50559677 (CHEMBL4746203): IDO1 inhibition in HeLa cells. View Source
